molecular formula C17H13FN2O2 B590255 (4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone

(4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone

Cat. No.: B590255
M. Wt: 296.29 g/mol
InChI Key: VKXVLHQVMBNLHX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of CAY10647 is tubulin . Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

CAY10647 interacts with tubulin by binding to it . This binding prevents the polymerization of tubulin, disrupting the formation and function of microtubules . As a result, the normal cellular processes that rely on microtubules, such as cell division and intracellular transport, are affected .

Biochemical Pathways

The inhibition of tubulin polymerization by CAY10647 affects several biochemical pathways. Most notably, it impacts the cell cycle, particularly mitosis, where microtubules play a critical role in chromosome segregation . By preventing tubulin polymerization, CAY10647 can halt cell division, leading to cell cycle arrest .

Result of Action

The primary result of CAY10647’s action is the inhibition of cancer cell growth . By preventing tubulin polymerization and disrupting the cell cycle, CAY10647 can halt the proliferation of cancer cells . It has been shown to inhibit the growth of multidrug-resistant cancer cells in vitro and melanoma xenograft tumor growth in vivo .

Action Environment

The efficacy and stability of CAY10647 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the tumor microenvironment in the case of cancer treatment . .

Preparation Methods

The synthesis of CAY10647 involves the formation of the aryl-benzoyl-imidazole structure. The synthetic route typically includes the following steps:

Industrial production methods for CAY10647 are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

CAY10647 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Substitution Reactions: Aryl and benzoyl halides, base catalysts.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

CAY10647 is unique in its ability to inhibit tubulin polymerization and prevent the proliferation of multidrug-resistant cancer cells. Similar compounds include:

    Colchicine: A well-known tubulin polymerization inhibitor used in the treatment of gout and familial Mediterranean fever.

    Vinblastine: Another tubulin polymerization inhibitor used in cancer chemotherapy.

    Paclitaxel: A compound that stabilizes microtubules and prevents their depolymerization, used in cancer treatment.

Compared to these compounds, CAY10647 has shown specific efficacy in inhibiting melanoma xenograft tumor growth and preventing the proliferation of multidrug-resistant cancer cells .

Properties

IUPAC Name

(4-fluorophenyl)-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-14-8-4-12(5-9-14)17-19-10-15(20-17)16(21)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXVLHQVMBNLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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